1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one
Description
1-[(6-Chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one (CAS: 120868-66-8, 223380-78-7) is a cyclic urea derivative characterized by a chloropyridinylmethyl group attached to an imidazolidin-2-one ring. Its molecular formula is C₉H₁₀ClN₃O (molar mass: 211.65 g/mol) . Its crystal structure, determined via X-ray diffraction, reveals planar geometry with intermolecular hydrogen bonding, influencing its stability and reactivity .
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-5H,6H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSAOKKSQMGWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CNC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reaction: Reacting 6-chloropyridin-3-ylmethylamine with carbonyl compounds under acidic conditions.
Imidazolone Formation: Cyclization of appropriate precursors involving amine and carbonyl groups under controlled temperature and pressure.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Nucleophiles like amines or alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and chemical research.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves interactions with biological macromolecules or participation in chemical reactions.
Comparison with Similar Compounds
Neonicotinoid Insecticides
The compound shares structural motifs with neonicotinoids but lacks the nitro or cyano groups critical for insecticidal activity. Key comparisons include:
Structural Insights :
Metabolites and Degradation Products
The compound is a major metabolite (M12) of imidacloprid, formed via oxidative cleavage of the nitroimine group . Other metabolites include:
Biological Activity
1-[(6-Chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one, also known as imidacloprid-urea, is a compound derived from imidacloprid, which is primarily recognized for its use as an insecticide. This compound has garnered attention for its potential biological activities beyond its original application. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for further studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H10ClN3O
- Molecular Weight : 211.65 g/mol
- IUPAC Name : 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that imidacloprid derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and oxidative stress.
- Neuroprotective Effects : There is emerging evidence that compounds similar to imidacloprid may protect neuronal cells from degeneration.
Antimicrobial Activity
A study conducted by Kyriakou et al. (2020) evaluated the antimicrobial efficacy of several imidacloprid derivatives, including this compound. The results indicated a strong inhibitory effect on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study focused on melanoma cells showed that treatment with imidacloprid derivatives led to increased levels of reactive oxygen species (ROS), triggering apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| A375 (melanoma) | 15 |
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 25 |
The mechanism was linked to the activation of caspase pathways, indicating a potential for developing novel anticancer therapies based on this compound.
Neuroprotective Effects
Research by Namiki et al. (2021) investigated the neuroprotective properties of related imidazolidinones in models of neurodegeneration. The findings suggested that these compounds could mitigate neurotoxic effects induced by oxidative stress in dopaminergic neurons.
Case Studies
A notable case study involving a derivative of imidacloprid highlighted its potential use in treating neurodegenerative diseases such as Parkinson's disease. The study demonstrated that the compound could reduce neuronal death in vitro by modulating oxidative stress pathways.
Q & A
Q. What are the recommended methods for synthesizing 1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one in laboratory settings?
To synthesize this compound, employ a two-step nucleophilic substitution and cyclization approach. First, react 6-chloronicotinaldehyde with a methylating agent (e.g., methyl iodide) under basic conditions to form the methylpyridine intermediate. Next, perform cyclization using urea or a carbodiimide derivative in a polar aprotic solvent (e.g., DMF) at 80–100°C. Optimize reaction parameters (temperature, stoichiometry, solvent) using statistical experimental design (e.g., factorial design) to maximize yield and minimize byproducts . Monitor reaction progress via TLC or HPLC, and purify the product via recrystallization from ethanol/water mixtures.
Q. How can researchers determine the molecular conformation and crystal packing of this compound?
Use single-crystal X-ray diffraction (SC-XRD) to resolve the three-dimensional structure. Grow crystals via slow evaporation from a DMSO/acetone solution. Key structural parameters include:
| Parameter | Value (Å/°) | Evidence Source |
|---|---|---|
| C6–Cl1 bond length | 1.74 Å | |
| N8–C7–C3 angle | 112.5° | |
| Dihedral angle (imidazole ring) | 177.8° |
Hydrogen bonding (N11–H11···O12) and π-π stacking interactions stabilize the crystal lattice .
Q. What analytical techniques are optimal for characterizing the purity and structural integrity of the compound?
- NMR Spectroscopy : Use and NMR (DMSO-d6) to confirm substitution patterns and ring closure. Key signals include δ 3.85 ppm (imidazole CH2) and δ 7.44 ppm (pyridine protons) .
- Mass Spectrometry : ESI-MS (m/z 226.6 [M+H]) validates molecular weight.
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 48.1%, H: 3.6%, N: 18.7%) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to optimize reaction pathways for derivatives of this compound?
Implement a quantum chemical reaction path search (e.g., DFT calculations at the B3LYP/6-31G* level) to model transition states and intermediates. Compare computed activation energies with experimental kinetics data to identify rate-limiting steps. Use ICReDD’s feedback loop: refine computational models using experimental yields and selectivity data to predict optimal conditions (e.g., solvent polarity, catalyst loading) . For example, simulate nucleophilic attack trajectories during cyclization to guide solvent selection.
Q. What strategies should be employed when encountering contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine - HMBC NMR to confirm heterocyclic connectivity if signals overlap .
- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., distinguishing regioisomers) by comparing experimental bond angles with SC-XRD data .
- Computational IR/Raman : Match DFT-simulated vibrational spectra (e.g., C=O stretch at 1680 cm) to experimental FTIR to validate tautomeric forms .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound’s potential bioactivity?
- Pharmacophore Modeling : Align the compound’s crystal structure (from ) with known bioactive imidazole derivatives (e.g., antifungal agents) to identify critical moieties (e.g., chloropyridine’s electronegative pocket).
- In Silico Docking : Use AutoDock Vina to screen against target proteins (e.g., CYP450 enzymes). Prioritize derivatives with improved binding affinity (ΔG < −8 kcal/mol) .
- In Vitro Assays : Test analogs with modified substituents (e.g., replacing Cl with CF3) in enzyme inhibition assays. Corrogate activity trends with Hammett σ values or logP calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
